3-Methoxy-4-(propanoylamino)benzoic acid
Description
3-Methoxy-4-(propanoylamino)benzoic acid is a benzoic acid derivative featuring a methoxy group at the 3-position and a propanoylamino (-NHCOC₂H₅) substituent at the 4-position of the aromatic ring. This structural motif confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and material science.
Properties
IUPAC Name |
3-methoxy-4-(propanoylamino)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-3-10(13)12-8-5-4-7(11(14)15)6-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNVPSXASNVTQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=C(C=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
3-Methoxy-4-(trifluoromethyl)benzoic acid (C₉H₇F₃O₃)
- Substituents: Trifluoromethyl (-CF₃) at 4-position.
- Properties: High thermal stability (m.p. 209–211°C) due to the electron-withdrawing -CF₃ group, which enhances crystallinity .
- Applications: Used in agrochemical and pharmaceutical synthesis for its robust stability.
4-Benzyloxy-3-methoxybenzoic acid (C₁₅H₁₄O₄) Substituents: Benzyloxy (-OBn) at 4-position. Applications: Intermediate in organic synthesis, particularly for protecting group strategies.
3-Methoxy-4-(pivaloyloxy)benzoic acid (C₁₃H₁₆O₅) Substituents: Pivaloyloxy (-OCOC(CH₃)₃) at 4-position.
Data Tables
Table 1: Structural and Physicochemical Comparison
*Calculated using standard atomic weights.
Research Findings and Trends
- Electron-Withdrawing Groups : The -CF₃ group in 3-methoxy-4-(trifluoromethyl)benzoic acid enhances thermal stability, making it valuable in high-temperature reactions .
- Hydrophilic Modifications: Glucosylation (e.g., in 3-(2-glucosyloxy-4-methoxyphenyl)propanoic acid) improves bioavailability and target specificity in antifungal applications .
- Steric Effects : Bulky substituents like pivaloyloxy may reduce metabolic degradation, extending half-life in prodrug formulations .
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